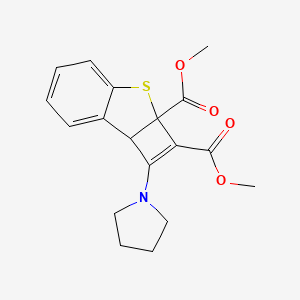

Benzo(b)cyclobuta(d)thiophene-2,2a(7bH)-dicarboxylic acid, 1-(1-pyrrolidinyl)-, dimethyl ester

Description

Properties

CAS No. |

89110-18-9 |

|---|---|

Molecular Formula |

C18H19NO4S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

dimethyl 1-pyrrolidin-1-yl-7bH-cyclobuta[b][1]benzothiole-2,2a-dicarboxylate |

InChI |

InChI=1S/C18H19NO4S/c1-22-16(20)14-15(19-9-5-6-10-19)13-11-7-3-4-8-12(11)24-18(13,14)17(21)23-2/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |

InChI Key |

WEPFRJIQIIGTEM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2C1(SC3=CC=CC=C23)C(=O)OC)N4CCCC4 |

Canonical SMILES |

COC(=O)C1=C(C2C1(SC3=CC=CC=C23)C(=O)OC)N4CCCC4 |

Other CAS No. |

89110-18-9 |

Synonyms |

dimethyl-1-(1-piperidynyl)cyclobuta(b)(1)benzothiophene-2,2a(7bH)-dicarboxylate NSC-380292 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC-380292 involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This process is catalyzed by rhodium complexes, which afford various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% enantiomeric excess) . The reaction proceeds smoothly even for challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates .

Industrial Production Methods: the use of transition metal-catalyzed asymmetric hydrogenation is a common approach in the synthesis of chiral heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions: NSC-380292 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzo[b]thiophene scaffold .

Scientific Research Applications

NSC-380292 has several scientific research applications, including:

Mechanism of Action

The mechanism by which NSC-380292 exerts its effects involves the inhibition of human immunodeficiency virus type 1 reverse transcriptase. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying . The molecular targets and pathways involved include the binding of NSC-380292 to the active site of the reverse transcriptase enzyme, thereby blocking its activity .

Comparison with Similar Compounds

NSC-314622: Another indenoisoquinoline compound with moderate cytotoxicity in cancer cell cultures.

Romidepsin: A histone deacetylase inhibitor used to treat cutaneous T-cell lymphoma.

Paclitaxel: A taxoid chemotherapeutic agent used for various cancers.

Uniqueness: NSC-380292 is unique due to its high enantioselectivity and potential as a human immunodeficiency virus type 1 reverse transcriptase inhibitor . Its ability to inhibit this enzyme makes it a promising candidate for therapeutic applications in treating human immunodeficiency virus infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.